molecular formula C19H20ClN3O5 B11106738 N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11106738
M. Wt: 405.8 g/mol
InChI Key: WTRUEGXZYWQQMQ-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzylidene group, a hydrazino linkage, and a trimethoxybenzamide moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzaldehyde and hydrazine hydrate to form the intermediate 2-(2-chlorobenzylidene)hydrazine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzylidene moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
  • N-benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine

Uniqueness

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzamide moiety, in particular, contributes to its potential therapeutic applications, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20ClN3O5

Molecular Weight

405.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-6-4-5-7-14(12)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

WTRUEGXZYWQQMQ-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.